molecular formula C11H21NOS B12297176 (S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide

(S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide

Cat. No.: B12297176
M. Wt: 215.36 g/mol
InChI Key: YUDOHUFAXZEOHR-FMIVXFBMSA-N
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Description

(S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide is an organic compound that belongs to the class of sulfinamides. These compounds are characterized by the presence of a sulfinamide group, which consists of a sulfur atom bonded to an amine group and an oxygen atom. The (S,E) notation indicates the stereochemistry of the compound, with (S) referring to the absolute configuration of the chiral center and (E) referring to the configuration of the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide typically involves the reaction of a sulfinyl chloride with an amine. One common method is the reaction of (S)-2-methylpropane-2-sulfinyl chloride with cyclohexylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form a sulfonamide.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The sulfinamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: The major product is the corresponding sulfonamide.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

(S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide has various applications in scientific research, including:

    Chemistry: It can be used as a chiral auxiliary in asymmetric synthesis, helping to control the stereochemistry of the products.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used as an intermediate in the synthesis of other chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The sulfinamide group can form hydrogen bonds and other interactions with the active site of enzymes, inhibiting their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (R,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide: The enantiomer of the compound with ® configuration.

    N-(cyclohexylmethylene)-2-methylpropane-2-sulfonamide: The oxidized form of the compound.

    N-(cyclohexylmethylene)-2-methylpropane-2-amine: The reduced form of the compound.

Uniqueness

(S,E)-N-(cyclohexylmethylene)-2-methylpropane-2-sulfinamide is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The (S,E) configuration allows for specific interactions with molecular targets, making it a valuable compound in asymmetric synthesis and drug design.

Properties

Molecular Formula

C11H21NOS

Molecular Weight

215.36 g/mol

IUPAC Name

(NE)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C11H21NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3/b12-9+

InChI Key

YUDOHUFAXZEOHR-FMIVXFBMSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C1CCCCC1

Canonical SMILES

CC(C)(C)S(=O)N=CC1CCCCC1

Origin of Product

United States

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